molecular formula C12H11BrN4O5 B10895782 4-bromo-N-(3,4-dimethoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide

4-bromo-N-(3,4-dimethoxyphenyl)-3-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10895782
M. Wt: 371.14 g/mol
InChI Key: BRGJIZMWGWLMOL-UHFFFAOYSA-N
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Description

4-BROMO-N~5~-(3,4-DIMETHOXYPHENYL)-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a bromine atom, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~5~-(3,4-DIMETHOXYPHENYL)-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the pyrazole ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling with 3,4-Dimethoxyphenyl Group: This step involves the coupling of the brominated nitropyrazole with 3,4-dimethoxyaniline under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~5~-(3,4-DIMETHOXYPHENYL)-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Sodium hydride or potassium tert-butoxide in an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could yield a variety of substituted pyrazole derivatives.

Scientific Research Applications

4-BROMO-N~5~-(3,4-DIMETHOXYPHENYL)-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for drug development.

    Materials Science: Its unique structure could be useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-BROMO-N~5~-(3,4-DIMETHOXYPHENYL)-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N~5~-(3,4-DIMETHOXYPHENYL)-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C12H11BrN4O5

Molecular Weight

371.14 g/mol

IUPAC Name

4-bromo-N-(3,4-dimethoxyphenyl)-5-nitro-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C12H11BrN4O5/c1-21-7-4-3-6(5-8(7)22-2)14-12(18)10-9(13)11(16-15-10)17(19)20/h3-5H,1-2H3,(H,14,18)(H,15,16)

InChI Key

BRGJIZMWGWLMOL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NNC(=C2Br)[N+](=O)[O-])OC

Origin of Product

United States

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